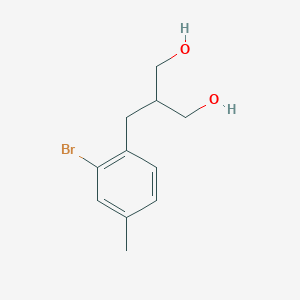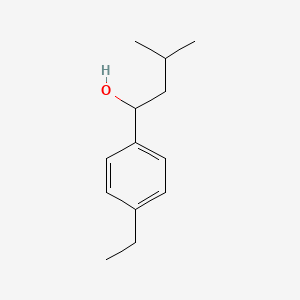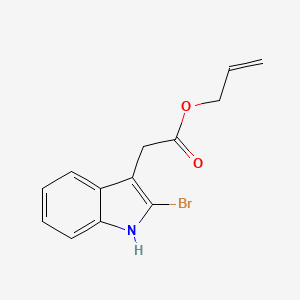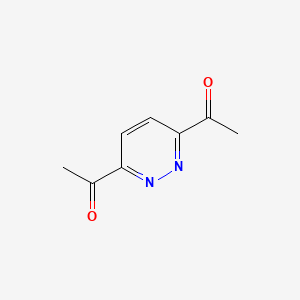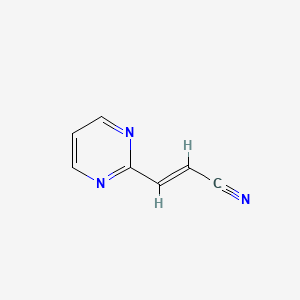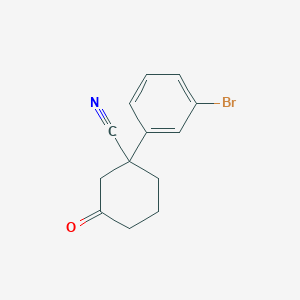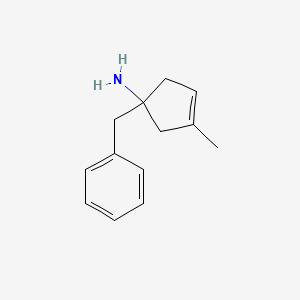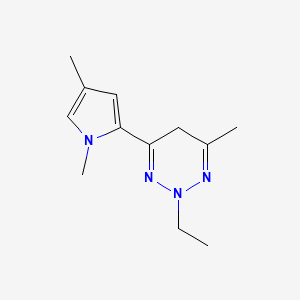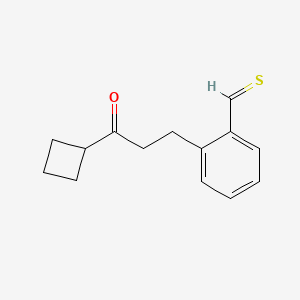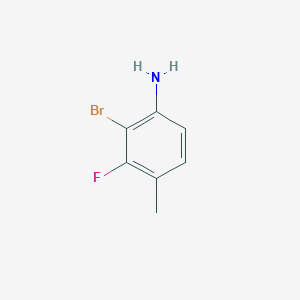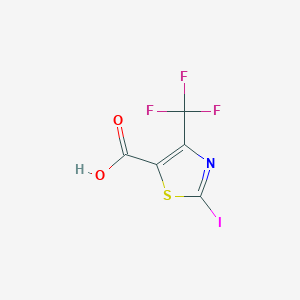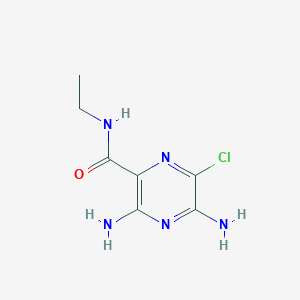
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and an ethyl group attached to the carboxamide at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Substitution Reactions:
Amination: The amino groups at positions 3 and 5 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxamide Formation: The carboxamide group at position 2 can be introduced through amidation reactions using ethylamine and appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, methoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide, methanol, or ammonia can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3,5-diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide.
Reduction: Formation of 3,5-diamino-N-ethylpyrazine-2-carboxamide.
Substitution: Formation of 3,5-diamino-6-methoxy-N-ethylpyrazine-2-carboxamide.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving nitrogen metabolism.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the chlorine atom and carboxamide group can participate in hydrophobic interactions and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- 3,5-Diamino-6-chloropyrazine-2-carboxamide
- 3,5-Diamino-6-methoxy-N-ethylpyrazine-2-carboxamide
- 3,5-Diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (chlorine, methoxy, hydroxyl) at position 6 can significantly alter the compound’s reactivity and interaction with molecular targets.
- Unique Properties: 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide is unique due to the combination of chlorine and ethyl groups, which can enhance its stability and specificity in biological systems.
Propiedades
Fórmula molecular |
C7H10ClN5O |
|---|---|
Peso molecular |
215.64 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H10ClN5O/c1-2-11-7(14)3-5(9)13-6(10)4(8)12-3/h2H2,1H3,(H,11,14)(H4,9,10,13) |
Clave InChI |
FPLIWXBQBNLRRH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


